Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

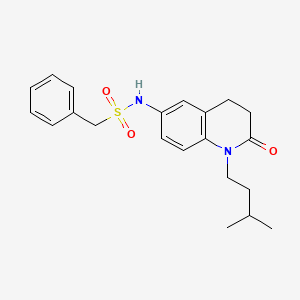

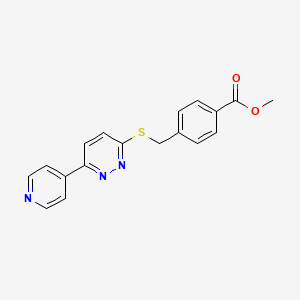

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate, also known as MPPT, is a chemical compound that has shown potential in various scientific research applications. It is a thioether derivative of pyridazinone and belongs to the class of heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

- Findings : Some derivatives of this compound exhibit low micromolar GI50 values, with 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol being particularly potent. It induces cell death, activates apoptotic enzymes, and reduces proliferating cell nuclear antigen (PCNA) expression .

- Application : This compound could serve as a lead candidate for developing immunosuppressant agents .

- Utility : It serves as a versatile pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing .

- Complexes : Metal (II) complexes (Ni, Co, and Cd) were synthesized using this ligand. These complexes were characterized by single-crystal X-ray diffraction .

Antiproliferative Activity

Immunosuppressive Potential

Fluorescent pH Indicator

Metal Complexes

Biological Targets

Wirkmechanismus

Target of Action

Similar compounds have been known to target tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, and metabolism.

Mode of Action

Related compounds have been shown to inhibit the activity of tyrosine kinases . This inhibition is often achieved through the formation of numerous hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Compounds that inhibit tyrosine kinases can affect several downstream pathways, including the mapk, pip3k, and stat pathways . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival .

Result of Action

Similar compounds have shown anticancer activity in various cancer cell lines . This is often achieved through the induction of apoptosis, a form of programmed cell death .

Eigenschaften

IUPAC Name |

methyl 4-[(6-pyridin-4-ylpyridazin-3-yl)sulfanylmethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-23-18(22)15-4-2-13(3-5-15)12-24-17-7-6-16(20-21-17)14-8-10-19-11-9-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVCBRZMYKCTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((6-(pyridin-4-yl)pyridazin-3-yl)thio)methyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)

![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2518613.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)

![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)

![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)

![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2518627.png)